molecular formula C11H13FO3 B11765401 1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one

Cat. No.: B11765401
M. Wt: 212.22 g/mol
InChI Key: XXYKCEIUSBDHCH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one is a substituted propanone derivative featuring a 5-fluoro-2-methoxyphenyl group at the carbonyl position and a methoxy group at the β-carbon. The compound’s fluorine and methoxy substituents likely influence its electronic properties, solubility, and reactivity, as seen in related molecules .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-3-methoxypropan-1-one

InChI

InChI=1S/C11H13FO3/c1-14-6-5-10(13)9-7-8(12)3-4-11(9)15-2/h3-4,7H,5-6H2,1-2H3

InChI Key

XXYKCEIUSBDHCH-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cathinone Derivatives

Cathinones such as N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one hydrochloride (mexedrone) share the 3-methoxypropan-1-one backbone but include an amino group, which enhances biological activity as a stimulant .

Substituted Propanones

  • 1-([1,1'-Biphenyl]-4-yl)-3-methoxypropan-1-one (): Shares the 3-methoxypropan-1-one moiety but replaces the fluorinated phenyl group with a biphenyl system.
  • 1-(5-Chloro-2-methoxyphenyl)propan-1-one (): Substitutes fluorine with chlorine. The larger atomic radius and lower electronegativity of chlorine may reduce hydrogen-bonding capacity compared to the fluoro analog, impacting solubility and intermolecular interactions .

Fluoro vs. Hydroxy Substituents

1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one () features a hydroxy group instead of methoxy at the 2-position.

Propanone vs. Propenone Backbones

Compounds like 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one () and 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one () contain α,β-unsaturated ketones (propenones). The conjugated double bond in propenones enhances UV activity and reactivity in Michael addition reactions, unlike the saturated propanone backbone of the target compound, which may exhibit greater thermal stability .

Data Tables

Table 1. Physical and Spectroscopic Properties of Selected Analogs

Compound Name Molecular Formula Key Substituents Notable Spectral Data (NMR, IR) Source
1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one (hypothetical) C₁₁H₁₃FO₃ 5-F, 2-OCH₃, 3-OCH₃ Predicted δ~7.5–6.8 ppm (aromatic H), ~3.8 ppm (OCH₃) Inferred
1-([1,1'-Biphenyl]-4-yl)-3-methoxypropan-1-one C₁₆H₁₆O₂ Biphenyl, 3-OCH₃ δ 8.08–7.36 ppm (aromatic H), 3.40 ppm (OCH₃)
1-(5-Chloro-2-methoxyphenyl)propan-1-one C₁₀H₁₁ClO₂ 5-Cl, 2-OCH₃ Safety CAS 68597-44-4
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO₂ 5-F, 2-OH, α,β-unsaturated FT-IR: C=O stretch ~1650 cm⁻¹, OH ~3300 cm⁻¹

Table 2. Substituent Effects on Properties

Substituent Change Impact on Properties Example Compounds
F → Cl Increased molecular weight, reduced electronegativity, altered lipophilicity 1-(5-Cl-2-OCH₃-phenyl)propan-1-one
OCH₃ → OH Enhanced polarity and hydrogen bonding, reduced stability under acidic conditions 1-(5-F-2-OH-phenyl)propenone
Saturated (propanone) → Unsaturated (propenone) Increased conjugation, UV activity, and reactivity in addition reactions 1-(4-OH-phenyl)-3-arylpropenone

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)-3-methoxypropan-1-one is an aromatic ketone that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fluorine atom at the 5-position of a methoxy-substituted phenyl ring, along with a methoxy group attached to the propanone chain. This configuration may enhance its binding affinity to biological targets, thereby influencing its pharmacological properties.

Structural Characteristics

The structural features of this compound are summarized in the following table:

Compound Name Structural Features
This compoundFluorine at 5-position, methoxy groups on both phenyl and propanone chains
4-FluoroacetophenoneLacks the methoxy group; simpler structure
4-FluorobenzaldehydePrecursor in synthesis; contains a formyl group
4-Fluorophenylacetic acidAnother fluorinated aromatic compound with different groups
3-Methoxypropan-1-oneSimilar propanone structure without fluorine substitution

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties. The presence of the fluorine atom is believed to enhance metabolic stability and improve interactions with specific enzymes and receptors, which could be advantageous in drug design.

In vitro studies have indicated that compounds with similar structural features can inhibit the growth of various cancer cell lines. For instance, related compounds have shown promising results against human cervical cancer cells (HeLa) and breast cancer cells (MCF-7) by inducing apoptosis and modulating the anti-tumor microenvironment .

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

  • Enzyme Interaction : The compound may interact with enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Research has highlighted various analogues of this compound, focusing on their biological activity:

  • Antimicrobial Activity : A related compound was evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with varying results. Compounds structurally similar to this compound showed weak inhibition (MIC 16 µg/mL) against MRSA, indicating potential for further optimization .
  • Cytotoxicity Studies : In cytotoxicity evaluations against human embryonic kidney cells (HEK293), some derivatives demonstrated low toxicity profiles, suggesting a favorable therapeutic index for further development .

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